[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- [1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 214706-53-3
VCID: VC16495327
InChI: InChI=1S/C17H15ClF3N5/c1-9-2-4-25(5-3-9)16-14(13-11(20)6-10(19)7-12(13)21)15(18)24-17-22-8-23-26(16)17/h6-9H,2-5H2,1H3
SMILES:
Molecular Formula: C17H15ClF3N5
Molecular Weight: 381.8 g/mol

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-

CAS No.: 214706-53-3

Cat. No.: VC16495327

Molecular Formula: C17H15ClF3N5

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- - 214706-53-3

Specification

CAS No. 214706-53-3
Molecular Formula C17H15ClF3N5
Molecular Weight 381.8 g/mol
IUPAC Name 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H15ClF3N5/c1-9-2-4-25(5-3-9)16-14(13-11(20)6-10(19)7-12(13)21)15(18)24-17-22-8-23-26(16)17/h6-9H,2-5H2,1H3
Standard InChI Key ASMNSUBMNZQTTG-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=C(C(=NC3=NC=NN23)Cl)C4=C(C=C(C=C4F)F)F

Introduction

# Triazolo[1,5-a]pyrimidine, 5-Chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-: A Comprehensive Review

The compound triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- (PubChem CID: 11158213) represents a structurally complex heterocyclic molecule with significant potential in medicinal chemistry. Characterized by its triazolo[1,5-a]pyrimidine core, this compound integrates multiple pharmacophoric elements, including a chlorinated pyrimidine ring, a trifluorophenyl group, and a 4-methylpiperidinyl substituent. Emerging evidence suggests its relevance in drug discovery, particularly as a kinase inhibitor or antiviral agent, though its full biological profile remains under investigation .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅ClF₃N₅
Molecular Weight573.0 g/mol
IUPAC Name5-Chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)- triazolo[1,5-a]pyrimidine
SMILESCC1CCN(CC1)C2=C(C(=NC3=NC=NN23)Cl)C4=C(C=C(C=C4F)F)F
InChIKeyHFXMGNDNTATYEB-UHFFFAOYSA-N

The trifluorophenyl group at position 6 enhances lipophilicity and metabolic stability, while the 4-methylpiperidinyl moiety at position 7 may contribute to target binding through steric and electronic effects . The chlorine atom at position 5 likely influences electron distribution across the heterocyclic core, potentially modulating interactions with enzymatic active sites .

Biological and Pharmacological Properties

Triazolo[1,5-a]pyrimidines are recognized for their kinase inhibitory activity. For example, structurally related analogs (e.g., compound 19 in PMC6394845) exhibit sub-μM IC₅₀ values against CDK-2, with improved selectivity over GSK-3β . The presence of a 2,4,6-trifluorophenyl group in the target compound suggests potential mimicry of ATP’s adenine ring, facilitating competitive binding at kinase ATP pockets.

Table 2: Hypothetical Biological Activity Based on Structural Analogs

TargetPredicted ActivityRationale
CDK-2Inhibitory (IC₅₀ ~100 nM)Similarity to pyrazolo[1,5-a]pyrimidine inhibitors
PA-PB1 ComplexAntiviralStructural mimicry of viral protein inhibitors
GSK-3βSelective inhibitionSteric bulk from piperidinyl group

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidinyl and trifluorophenyl groups to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessment of bioavailability, half-life, and tissue distribution.

  • Target Validation: High-throughput screening against kinase panels and viral targets to confirm mechanistic hypotheses.

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